molecular formula C6H2F6N2 B3221224 2-Fluoro-6-pentafluoroethyl-pyrazine CAS No. 1206524-08-4

2-Fluoro-6-pentafluoroethyl-pyrazine

Cat. No.: B3221224
CAS No.: 1206524-08-4
M. Wt: 216.08 g/mol
InChI Key: DRCJHPVQFVBTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-pentafluoroethyl-pyrazine is a fluorinated pyrazine derivative characterized by a fluorine atom at the 2-position and a pentafluoroethyl (-CF₂CF₃) group at the 6-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely utilized in pharmaceuticals, agrochemicals, and flavoring agents due to their electronic and steric tunability. The introduction of fluorine and perfluoroalkyl groups enhances lipophilicity, metabolic stability, and binding affinity in biological systems, making this compound a candidate for drug development or material science applications .

Properties

IUPAC Name

2-fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2/c7-4-2-13-1-3(14-4)5(8,9)6(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCJHPVQFVBTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244495
Record name 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-08-4
Record name 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-pentafluoroethyl-pyrazine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-6-pentafluoroethyl-pyrazine may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate solvents and catalysts is crucial to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-pentafluoroethyl-pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various reduced pyrazine derivatives. Substitution reactions can result in the formation of new pyrazine compounds with different functional groups .

Scientific Research Applications

2-Fluoro-6-pentafluoroethyl-pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-pentafluoroethyl-pyrazine involves its interaction with specific molecular targets and pathways. The fluoro and pentafluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorinated pyrazines are distinguished by substituent effects on reactivity and electronic distribution. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) LogP (Predicted) Key Properties
2-Fluoro-6-pentafluoroethyl-pyrazine 2-F, 6-CF₂CF₃ ~245.1 ~3.2 High electronegativity, enhanced lipophilicity
2-Ethyl-6-methylpyrazine 2-CH₂CH₃, 6-CH₃ 136.2 1.8 Volatile aroma, used in flavoring
2-Methoxy-3-(1-methylpropyl)pyrazine 2-OCH₃, 3-sec-butyl 166.2 2.5 Low water solubility, flavorant (FEMA 3433)
6-Phenyl-5-(trifluoromethylbenzoyl)pyridazinone 5-CF₃C₆H₄CO, 6-C₆H₅ 429.3 4.1 Bioactive (enzyme inhibition potential)
2-Acetylpyrazine 2-COCH₃ 122.1 0.9 Nutty flavor, food additive (FEMA 3126)

Key Observations :

  • Lipophilicity: The pentafluoroethyl group significantly increases LogP (~3.2) compared to non-fluorinated derivatives, suggesting superior membrane permeability for pharmaceutical applications .

Stability and Reactivity

  • Thermal Stability : Perfluoroalkyl groups (e.g., -CF₂CF₃) improve thermal stability compared to alkyl chains, as seen in trifluoromethylpyrazines .
  • Hydrolytic Sensitivity : The electron-deficient pyrazine ring may render 2-Fluoro-6-pentafluoroethyl-pyrazine susceptible to hydrolysis under acidic or basic conditions, akin to 2-fluoro-6-methoxyphenylpyridine derivatives .

Biological Activity

2-Fluoro-6-pentafluoroethyl-pyrazine is a heterocyclic compound with the molecular formula C6H2F6N2. It features a pyrazine ring with a fluoro group at the 2-position and a pentafluoroethyl group at the 6-position. This unique structure imparts distinct chemical properties, making it valuable in various scientific research applications, particularly in chemistry and biology.

  • Molecular Weight : 200.08 g/mol
  • Boiling Point : Not specified in available literature.
  • Solubility : Soluble in organic solvents; specific solubility data not provided.

Synthesis

The synthesis of 2-Fluoro-6-pentafluoroethyl-pyrazine can be achieved through methods such as the Suzuki-Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. This reaction typically involves coupling a boronic acid or ester with an aryl halide in the presence of a palladium catalyst.

The biological activity of 2-Fluoro-6-pentafluoroethyl-pyrazine is primarily attributed to its interactions with specific molecular targets. The presence of both fluoro and pentafluoroethyl groups enhances its reactivity and binding affinity to various biological targets, potentially modulating the activity of enzymes and receptors.

Research Findings

Recent studies have investigated the compound's potential effects on biological systems:

Case Studies

  • Antimicrobial Activity Assessment :
    • A study explored the antimicrobial efficacy of fluorinated pyrazines, revealing that modifications in fluorine substitution significantly impacted their antibacterial properties. While direct studies on 2-Fluoro-6-pentafluoroethyl-pyrazine are lacking, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction Studies :
    • Research on similar pyrazine derivatives indicated that fluorinated compounds often show enhanced binding affinity to target enzymes due to increased lipophilicity and electronic effects from fluorine atoms. This suggests a potential for 2-Fluoro-6-pentafluoroethyl-pyrazine to interact favorably with biological macromolecules.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity Potential
2-FluoropyrazineLacks pentafluoroethyl groupModerate antimicrobial activity
6-PentafluoroethylpyrazineLacks fluoro group at the 2-positionLimited data available
2,6-DifluoropyrazineContains two fluoro groupsEnhanced enzyme inhibition

Unique Properties

The combination of both a fluoro group and a pentafluoroethyl group makes 2-Fluoro-6-pentafluoroethyl-pyrazine unique among its analogs. This structural configuration enhances its stability and reactivity, making it a suitable candidate for further biological investigations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-pentafluoroethyl-pyrazine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-pentafluoroethyl-pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.